1-Bromo-2-methyl-4-(propan-2-YL)benzene
Overview
Description
1-Bromo-2-methyl-4-(propan-2-YL)benzene is an organic compound with the molecular formula C10H13Br. It is a brominated aromatic hydrocarbon, characterized by a benzene ring substituted with a bromine atom, a methyl group, and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-2-methyl-4-(propan-2-YL)benzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the bromination of 2-methyl-4-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Suzuki-Miyaura Coupling: This method involves the coupling of 2-methyl-4-(propan-2-yl)phenylboronic acid with a brominating agent in the presence of a palladium catalyst.
Chemical Reactions Analysis
1-Bromo-2-methyl-4-(propan-2-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-2-methyl-4-(propan-2-YL)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: The compound is used in the preparation of advanced materials such as liquid crystals and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-YL)benzene depends on the specific chemical reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1-Bromo-2-methyl-4-(propan-2-YL)benzene can be compared with similar compounds such as:
1-Bromo-2-isopropylbenzene: This compound has a similar structure but lacks the methyl group on the benzene ring.
1-Bromo-4-methyl-2-(propan-2-yl)benzene: This compound has the same substituents but in different positions on the benzene ring.
1-Bromo-2-methyl-4-(2-propen-1-yl)benzene: This compound has a propenyl group instead of an isopropyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
1-bromo-2-methyl-4-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOCDNYFHKKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-75-9 | |
Record name | 1-bromo-2-methyl-4-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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